(3-溴苯基)(4-((呋喃-2-基甲基)磺酰基)哌啶-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

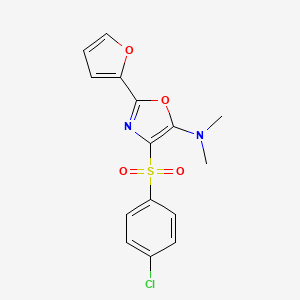

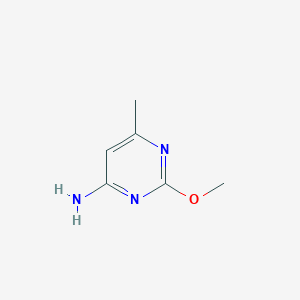

The compound (3-Bromophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a synthetic molecule that appears to be designed for potential use in pharmaceutical or chemical research. It contains several functional groups, including a bromophenyl moiety, a furan ring, a sulfonyl group, and a piperidinyl methanone structure. This combination of groups suggests that the compound could have interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the paper titled "2,3-Dibromo-1-(Phenylsulfonyl)-1-Propene as a Versatile Reagent for the Synthesis of Furans and Cyclopentenones" discusses the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing furan derivatives . Although the exact synthesis of (3-Bromophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the presence of a furan ring and a sulfonyl group in the target molecule.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a planar bromophenyl ring, a five-membered furan ring, and a piperidine ring, which is a six-membered heterocycle containing nitrogen. The sulfonyl group would be a key functional group, potentially affecting the reactivity and solubility of the compound. The presence of these diverse functional groups would influence the overall three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The bromophenyl group in the compound suggests that it could undergo further chemical reactions, such as coupling reactions or nucleophilic substitutions, given the reactivity of bromine. The furan ring could participate in Diels-Alder reactions or could be functionalized through various organic transformations. The sulfonyl group could be involved in sulfonation reactions or could act as a leaving group in certain conditions. The piperidine moiety could be modified through reactions at the nitrogen atom or the adjacent carbon atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Bromophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone would be influenced by its functional groups. The bromine atom would contribute to the compound's density and molecular weight. The polar sulfonyl group would affect the solubility in polar solvents and could also influence the boiling and melting points. The aromatic rings and the heterocycles would contribute to the compound's UV-Vis absorption characteristics, making it potentially useful for spectroscopic analysis.

Relevant Case Studies

While there are no direct case studies on the compound , related research on brominated compounds and their antioxidant properties can provide insights. For example, the synthesis and antioxidant properties of brominated phenolic compounds have been studied, demonstrating that such compounds can exhibit significant antioxidant power . This suggests that the bromophenyl group in the compound of interest could also confer antioxidant properties, which might be explored in future research studies.

科学研究应用

合成和治疗应用

一项研究涉及 2-呋喃基(4-{4-[(取代)磺酰基]苄基}-1-哌嗪基)甲苯酮衍生物的合成。这些化合物显示出有希望的酶抑制活性,一些化合物对乙酰胆碱酯酶和丁酰胆碱酯酶表现出优异的抑制作用,表明其作为阿尔茨海默病等疾病的治疗剂的潜力。这些分子对各种细菌菌株也有活性,突出了它们的抗菌特性 (Hussain 等,2017)。

缓蚀

类似化合物 4-(4-氨基苯-1-磺酰基)哌嗪-1-基)(呋喃-2-基)甲苯酮的另一个应用是防止酸性介质中的低碳钢腐蚀。该化合物表现出更好的抑制效率,表明其作为防止金属腐蚀的保护剂的潜力 (Singaravelu & Bhadusha,2022)。

抗氧化特性

(3,4-二羟基苯基)(2,3,4-三羟基苯基)甲苯酮的衍生物,包括溴代衍生物,被合成并显示出有效的抗氧化能力。这些化合物,特别是苯酚 5,表现出有效的抗氧化和自由基清除活性,表明它们在对抗氧化应激相关疾病方面的潜力 (Çetinkaya 等,2012)。

化学合成和结构分析

从水杨酸开始合成各种苯并呋喃-3-醇,包括(5-溴-3-羟基苯并呋喃-2-基)(4-氟苯基)甲苯酮等化合物,提供了对其结构特征和对人癌细胞系的体外细胞毒性的见解,为进一步探索它们的治疗潜力奠定了基础 (Nguyễn Tiến Công 等,2020)。

新型合成途径

研究还扩展到开发用于创建多功能酰胺的新型合成途径,这些酰胺在阿尔茨海默病治疗中具有潜在应用。这包括探索它们的酶抑制能力、细胞毒性和化学信息学特性,以确定它们作为治疗剂的适用性 (Hassan 等,2018)。

属性

IUPAC Name |

(3-bromophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4S/c18-14-4-1-3-13(11-14)17(20)19-8-6-16(7-9-19)24(21,22)12-15-5-2-10-23-15/h1-5,10-11,16H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVWMEVBEZWVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)

![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)